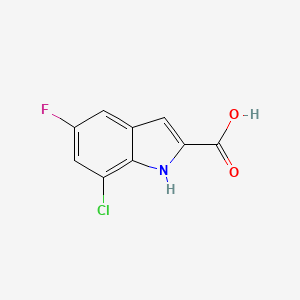

7-chloro-5-fluoro-1H-indole-2-carboxylic acid

Description

Chemical Classification and Nomenclature

7-Chloro-5-fluoro-1H-indole-2-carboxylic acid belongs to the class of halogenated indole-carboxylic acid derivatives, which are characterized by the presence of both halogen substituents and carboxyl functionality on the indole ring system. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name indicating the precise positioning of substituents on the bicyclic indole framework. The designation "1H-indole" specifies the tautomeric form where the hydrogen atom is located on the nitrogen atom of the pyrrole ring, which is the most stable configuration under standard conditions.

The compound is classified within the broader category of heterocyclic aromatic compounds, specifically as a substituted indole derivative containing both electron-withdrawing halogen atoms and a carboxylate functional group. This classification places it among compounds that exhibit significant potential for synthetic transformations and biological applications. The presence of multiple functional groups creates opportunities for diverse chemical modifications and makes the compound valuable as a synthetic intermediate in organic chemistry research.

The nomenclature system for this compound reflects the systematic approach to naming complex organic molecules, where substituents are numbered according to their position on the indole ring system. The numbering begins with the nitrogen atom as position 1, proceeding through the five-membered pyrrole ring and continuing around the fused benzene ring. This systematic approach ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

Historical Context of Halogenated Indole Research

The historical development of halogenated indole research traces its origins to the fundamental studies of indole chemistry that began in the 19th century. Indole chemistry itself commenced with investigations of the indigo dye, where indole was first isolated through treatment with oleum, leading to the compound's name as a portmanteau of "indigo" and "oleum". The systematic exploration of halogenated indole derivatives emerged as researchers recognized the profound impact that halogen substitution could have on the chemical and biological properties of the indole framework.

The evolution of halogenated indole research gained significant momentum in the 20th century as synthetic methodologies became more sophisticated and the importance of halogen substituents in modulating molecular properties became better understood. Early investigations focused primarily on the synthesis and characterization of simple halogenated indoles, but the field expanded rapidly as researchers discovered the unique reactivity patterns exhibited by these compounds. The development of selective halogenation methods allowed for the precise introduction of halogen atoms at specific positions on the indole ring, enabling the systematic study of structure-activity relationships.

Contemporary research in halogenated indole chemistry has been driven by the recognition that these compounds serve as valuable intermediates in pharmaceutical synthesis and possess inherent biological activities. The specific interest in dual-halogenated indoles, such as this compound, represents a more recent development in the field, reflecting advances in synthetic methodology that enable the controlled introduction of multiple halogen substituents. This evolution has been facilitated by the development of enzymatic halogenation methods and improved understanding of regioselectivity in halogenation reactions.

Molecular Structure and Identification Parameters

The molecular structure of this compound is defined by its molecular formula C₉H₅ClFNO₂ and molecular weight of 213.59 grams per mole. The compound's structure features the characteristic bicyclic indole framework, consisting of a benzene ring fused to a pyrrole ring, with specific substitutions that define its chemical identity and properties. The Strategic Molecular Input Line Entry System representation of the compound is documented as O=C(O)C1=CC2=C(N1)C(Cl)=CC(F)=C2, providing a precise textual description of the molecular connectivity.

The International Chemical Identifier string for this compound is InChI=1S/C9H5ClFNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14), which provides a standardized method for representing the molecular structure in database systems. The corresponding International Chemical Identifier Key is RPVKLDOSNVTXHF-UHFFFAOYSA-N, serving as a unique identifier for the compound across chemical databases and literature. These identification parameters are essential for accurate compound identification and facilitate electronic searching and data management in chemical research.

The three-dimensional structure of the compound reveals important spatial relationships between the functional groups that influence its chemical reactivity and potential biological interactions. The planarity of the indole ring system is maintained despite the presence of bulky halogen substituents, with the carboxylic acid group positioned to allow for hydrogen bonding interactions. Computational studies have provided detailed insights into the electronic distribution within the molecule, revealing how the electron-withdrawing effects of the halogen atoms influence the reactivity of different positions on the indole ring.

Significance in Indole Chemistry Research

The significance of this compound in indole chemistry research stems from its unique combination of structural features that make it a valuable model compound for understanding halogen effects in heterocyclic systems. The presence of both chlorine and fluorine substituents on the same molecule provides researchers with opportunities to study the differential effects of these halogens on chemical reactivity, electronic properties, and biological activity. This dual-halogenated structure serves as a bridge between simpler mono-halogenated indoles and more complex multi-substituted derivatives, facilitating systematic structure-activity relationship studies.

Research applications of this compound extend beyond fundamental structural studies to include investigations of its potential as a synthetic intermediate in the preparation of more complex molecules. The carboxylic acid functionality provides a reactive handle for further chemical transformations, while the halogen substituents can serve as sites for cross-coupling reactions and other synthetic modifications. This versatility makes the compound particularly valuable in medicinal chemistry research, where structural modifications are often required to optimize biological activity and pharmacological properties.

Contemporary research has highlighted the importance of halogenated indoles in various biological systems, with studies demonstrating that the specific pattern of halogen substitution can significantly influence biological activity. The compound's structure makes it relevant to investigations of enzyme interactions, receptor binding, and cellular signaling pathways. Research has shown that halogenated indoles can modulate the activity of various biological targets, including the aryl hydrocarbon receptor, where the position and nature of halogen substituents play crucial roles in determining activity profiles.

The enzymatic synthesis of halogenated indoles has emerged as an important area of research, with studies demonstrating that specific halogenase enzymes can catalyze the formation of compounds similar to this compound. These investigations have revealed that the regioselectivity of halogenation reactions is influenced by both the electronic properties of the indole substrate and the specific enzyme-substrate interactions. The development of enzymatic methods for halogen introduction represents a significant advancement in green chemistry approaches to synthesizing complex halogenated indoles.

Properties

IUPAC Name |

7-chloro-5-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVKLDOSNVTXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid typically involves the introduction of chlorine and fluorine atoms onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring is treated with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 5-fluoroindole with a chlorinating agent such as thionyl chloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole derivatives with reduced functional groups .

Scientific Research Applications

7-chloro-5-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Differences :

- Substituent Positions: The positional isomer 5-chloro-7-fluoro-1H-indole-2-carboxylic acid (CAS 383132-37-4) swaps the halogen positions compared to the target compound.

- Molecular Weight: The isomer has a molecular weight of 213.59 g/mol (C₉H₅ClFNO₂), identical to the target compound due to identical elemental composition.

Substituent Type Variations

5-Chloro-7-nitro-1H-indole-2-carboxylic Acid

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Substituents : Methyl group at position 3 instead of fluorine at 4.

- Properties: Molecular Weight: 209.63 g/mol (C₁₀H₈ClNO₂). Safety: Classified as a skin irritant (H315) and eye irritant (H319), highlighting the impact of substituents on hazard profiles.

Functional Group Modifications

5-Fluoroindole-2-carboxylic Acid

- Substituents : Lacks the chlorine at position 6.

7-Methoxy-1H-indole-3-carboxylic Acid

- Substituents : Methoxy (OCH₃) at position 7 and carboxylic acid at position 3.

- Properties: Molecular Weight: 191.18 g/mol (C₁₀H₉NO₃). Electronic Effects**: Methoxy is electron-donating, contrasting with the electron-withdrawing nature of halogens in the target compound.

Structural and Property Comparison Table

Biological Activity

7-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is . The presence of chlorine and fluorine substituents on the indole ring enhances its biological activity by influencing its binding affinity to various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, such as affecting microtubule assembly and cell cycle progression.

A study demonstrated that compounds similar to this one exhibited significant inhibition of microtubule assembly at concentrations around 20 μM, leading to increased caspase activity in breast cancer cells (MDA-MB-231) .

Table: Summary of Anticancer Activity Studies

| Compound | Concentration (μM) | Effect on Microtubule Assembly (%) | Caspase Activity (Fold Increase) |

|---|---|---|---|

| This compound | 20 | 40.76 - 52.03 | Not specified |

| Compound 7d | 1 | Morphological changes observed | 1.33 |

| Compound 10c | 5 | G2/M phase arrest | Not specified |

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been explored. These compounds are known to exhibit antibacterial and antifungal activities against various pathogens. Although specific data on this compound is limited, analogous compounds have shown significant inhibition zones against Gram-positive and Gram-negative bacteria .

The mechanism of action for this compound involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity for certain targets.

Inhibition Studies

Research has shown that structural modifications on the indole skeleton can significantly affect inhibitory activities against specific targets like IDO1 (Indoleamine 2,3-dioxygenase) and TDO (Tryptophan 2,3-dioxygenase). For example, removing or altering substituents at the 7-position resulted in a loss of inhibitory activity .

Table: Inhibitory Activities Against IDO1 and TDO

| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) |

|---|---|---|

| Compound 9a | 32.4 | 19.5 |

| Compound 9k | 35.6 | 22.5 |

| Compound with modifications | >100 | N.D. |

Case Studies and Research Findings

Several studies have investigated the biological implications of indole derivatives:

- Inhibition Studies : Variations in the indole structure significantly affect inhibitory activities against IDO1 and TDO. For instance, structural modifications at the 6 and 7 positions have been shown to impact potency .

- Molecular Docking Studies : Computational studies suggest that this compound could effectively bind to colchicine-binding sites, indicating its potential as an anticancer agent through microtubule destabilization .

- Antimycobacterial Activity : Some derivatives have shown promise in tuberculosis drug discovery by inhibiting key enzymes involved in tryptophan biosynthesis .

Q & A

Q. What are the optimized synthetic routes for 7-chloro-5-fluoro-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including halogenation and cyclization. Key steps include:

- Halogenation : Introduction of chlorine and fluorine groups via electrophilic substitution, requiring precise temperature control (e.g., 0–5°C for fluorination to avoid side reactions).

- Cyclization : Formation of the indole core using Fischer indole synthesis or palladium-catalyzed cross-coupling. Reaction pH (6–7) and solvent polarity (e.g., DMF or THF) critically affect product purity .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >98% purity. Yield optimization requires iterative adjustments to reaction time and stoichiometry .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine at C5, chlorine at C7) and indole backbone conformation.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHClFNO) and isotopic patterns.

- HPLC-PDA : Assess purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .

- X-ray Crystallography : Resolve ambiguous structural features, though crystallization may require co-solvents like DMSO .

Q. How can solubility limitations be addressed during in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions. For aqueous compatibility, employ surfactants (e.g., Tween-80) or β-cyclodextrin inclusion complexes.

- pH Adjustment : Solubility increases in alkaline conditions (pH >8) due to deprotonation of the carboxylic acid group.

- Experimental Determination : Conduct shake-flask method with UV-Vis quantification at λ~270 nm .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, and how can target engagement be validated?

- Target Identification : Use computational docking (AutoDock Vina) to predict binding to kinase domains (e.g., JAK2 or EGFR). Validate via SPR (surface plasmon resonance) for binding affinity (K).

- Cellular Assays : Monitor downstream signaling (e.g., phosphorylation via Western blot) in cancer cell lines (e.g., HeLa or A549). Include negative controls (e.g., carboxylic acid derivatives without halogens) to confirm specificity .

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Comparative structure-activity relationship (SAR) studies reveal:

Q. How can contradictory literature data on physicochemical properties be resolved?

- Replication Studies : Repeat reported experiments (e.g., melting point determination via DSC) under standardized conditions.

- Advanced Analytics : Use differential scanning calorimetry (DSC) for thermal stability and dynamic vapor sorption (DVS) for hygroscopicity.

- Statistical Analysis : Apply ANOVA to compare datasets; discrepancies may arise from polymorphic forms or residual solvents .

Q. What strategies validate the compound’s stability under physiological conditions?

Q. How can researchers address the lack of toxicological data in early-stage studies?

- In Silico Prediction : Tools like ProTox-II estimate acute toxicity (e.g., LD) and hepatotoxicity risks.

- Pilot In Vivo Testing : Conduct acute toxicity studies in zebrafish embryos (LC) or rodent models (OECD 423 protocol). Prioritize assays for mutagenicity (Ames test) and mitochondrial toxicity (Seahorse assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.